molecular formula C16H15N5O2S B11975178 4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11975178
M. Wt: 341.4 g/mol
InChI Key: NOEBPPZPBRHJEJ-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of 4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the phenyl ring and the presence of both triazole and thiol functional groups. This combination of structural features contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N5O2S/c1-22-13-7-3-5-11(14(13)23-2)10-18-21-15(19-20-16(21)24)12-6-4-8-17-9-12/h3-10H,1-2H3,(H,20,24)/b18-10+

InChI Key

NOEBPPZPBRHJEJ-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/N2C(=NNC2=S)C3=CN=CC=C3

Canonical SMILES

COC1=CC=CC(=C1OC)C=NN2C(=NNC2=S)C3=CN=CC=C3

Origin of Product

United States

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